Benzoic acid, 3,6-difluoro-2-(methoxymethoxy)-
Description
Benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- is a fluorinated benzoic acid derivative characterized by fluorine atoms at the 3- and 6-positions and a methoxymethoxy (-OCH2OCH3) group at the 2-position of the aromatic ring. This compound belongs to a broader class of substituted benzoic acids, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . Fluorine atoms, known for their electronegativity and lipophilicity, may further modulate reactivity and bioavailability .
Properties
IUPAC Name |
3,6-difluoro-2-(methoxymethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-4-15-8-6(11)3-2-5(10)7(8)9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBPESCDONNJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260546 | |
| Record name | 3,6-Difluoro-2-(methoxymethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938181-83-0 | |
| Record name | 3,6-Difluoro-2-(methoxymethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938181-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoro-2-(methoxymethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- typically involves the fluorination of benzoic acid derivatives followed by the introduction of the methoxymethoxy group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Can yield quinones.
- Reduction : Converts to corresponding alcohols or amines.
- Substitution Reactions : Facilitates the introduction of different functional groups .
Biology
The compound has been studied for its potential biological activity. Research indicates that fluorinated compounds often exhibit enhanced binding affinities to biological targets. For instance:
- Antimicrobial Activity : Fluorinated benzamide derivatives have shown increased potency against bacterial strains compared to their non-fluorinated counterparts .
- Enzyme Interaction : The fluorine atoms may influence the conformational stability of enzyme inhibitors, enhancing their efficacy.
Medicine
In medicinal chemistry, benzoic acid derivatives are investigated for their therapeutic properties:
- Drug Development : This compound may serve as a precursor in synthesizing novel pharmaceuticals.
- Potential Therapeutics : Studies are ongoing to evaluate its effectiveness against various diseases by modulating biochemical pathways through enzyme interaction .
Industrial Applications
Benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- is utilized in producing specialty chemicals and materials. Its unique properties lend themselves to applications in:
- Coatings and Polymers : Enhancing material properties due to its fluorinated structure.
- Agricultural Chemicals : Potential use in developing agrochemicals with improved efficacy and reduced environmental impact.
Case Studies
- Antimicrobial Efficacy Study :
- Enzyme Inhibition Analysis :
Mechanism of Action
The mechanism of action of benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, while the methoxymethoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3,6-difluoro-2-(methoxymethoxy)benzoic acid with structurally related benzoic acid derivatives:
Key Comparisons
Substituent Effects on Toxicity: Chlorinated analogs (e.g., 3,6-dichloro-2-methoxybenzoic acid) exhibit higher acute toxicity (lower LD50) compared to fluorinated derivatives, as chlorine’s electronegativity and larger atomic radius enhance reactivity with biological targets . QSTR models for benzoic acids indicate that molecular connectivity indices (0JA, 1JA) correlate with toxicity. For example, higher 1JA values (reflecting branching) reduce toxicity .
Acidity and Reactivity :
- Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.8–3.5 for fluorobenzoic acids), comparable to chlorine (pKa ~2.6–3.0). However, trifluoromethyl groups (e.g., in 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid) further reduce pKa (<2.0) due to stronger inductive effects .
- The methoxymethoxy group’s ether linkage may reduce steric hindrance compared to bulkier substituents like tert-butyl, enhancing reaction kinetics in synthetic pathways.
Fluorescence and Optical Properties :
- Benzoic acid derivatives with electron-donating groups (e.g., -OCH3) exhibit higher fluorescence quantum yields (e.g., p-Cresol: Φ = 0.11) than unsubstituted benzoic acid (Φ = 0.03) . The target compound’s fluorine atoms may quench fluorescence, while the methoxymethoxy group could redshift absorption maxima.
Applications: Agrochemicals: Fluorinated benzoic acids are common in herbicides (e.g., Dicamba). The target compound’s fluorine atoms may improve soil persistence and target specificity .
Research Findings and Data Gaps
- Toxicity Prediction: No direct LD50 data exists for the target compound. QSTR models predict its toxicity using connectivity indices: 0JA (atom count): Lower values correlate with higher toxicity. 1JA (branching): Higher values reduce toxicity. Cross-factor JB (0JA × 1JA) must be optimized for accurate predictions.
Synthetic Routes : Methoxymethoxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution. highlights similar strategies for 3-fluoro-2-(methoxymethyl) derivatives .
- Biological Activity: Fluorine and methoxy groups are associated with antimicrobial and anti-inflammatory properties. For example, 2-amino-5-fluoro-4-methoxybenzoic acid shows promise in targeting bacterial enzymes .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- , exhibits potential therapeutic properties that warrant detailed exploration. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H12F2O4
- CAS Number : 938181-83-0
The structure features two fluorine atoms at the 3 and 6 positions of the benzene ring, along with a methoxymethoxy group that may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with benzoic acid derivatives:
- Antimicrobial Activity : Research indicates that benzoic acid derivatives can inhibit the growth of various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : Many benzoic acids possess antioxidant capabilities that help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Compound | Target Organism/Pathway | Reference |
|---|---|---|---|
| Antimicrobial | 3,6-Difluoro | Staphylococcus aureus | |
| Antioxidant | Various | Reactive Oxygen Species | |
| Anti-inflammatory | Substituted Derivatives | COX Enzymes |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several benzoic acid derivatives, including those with fluorinated substitutions. The results indicated that compounds similar to benzoic acid, 3,6-difluoro-2-(methoxymethoxy)- exhibited significant inhibition zones against pathogenic bacteria. The most effective compounds showed zones of inhibition comparable to standard antibiotics.
Case Study 2: In Silico Studies
In silico docking studies have suggested that fluorinated benzoic acids can effectively bind to key proteins involved in cell signaling pathways. This binding may enhance their potential as therapeutic agents by modulating protein function.
Research Findings
- Protein Degradation Pathways : Research has shown that certain benzoic acid derivatives enhance the activity of proteasomal and autophagic pathways in human fibroblasts. This suggests a potential role in promoting cellular homeostasis and combating age-related decline in protein degradation systems .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that while some derivatives exhibit low toxicity towards normal cells, they retain significant activity against cancer cell lines, highlighting their potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3,6-difluoro-2-(methoxymethoxy)benzoic acid, and how can fluorination be optimized?
- Methodological Answer : Fluorination can be achieved via electrophilic aromatic substitution (EAS) using fluorinating agents like HF-pyridine or Selectfluor®. The methoxymethoxy group at position 2 acts as an ortho-directing group, influencing regioselectivity. For example, fluorination at positions 3 and 6 may require sequential halogenation under controlled temperatures (40–60°C) and inert atmospheres. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- LC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for [M-H]⁻ ions (expected m/z ~242) to confirm molecular weight .
- NMR : H NMR (DMSO-d6) should show signals for methoxymethoxy protons (δ ~3.3–3.5 ppm) and aromatic protons influenced by fluorine substituents (δ ~6.8–7.5 ppm). F NMR can resolve fluorine environments .
- FT-IR : Look for C=O stretch (~1680 cm⁻¹), C-F stretches (1000–1250 cm⁻¹), and methoxymethoxy C-O-C vibrations (~1100 cm⁻¹) .
Q. What analytical techniques are suitable for assessing the purity of this compound in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm or diode-array detectors (DAD) can quantify impurities. For trace analysis, UPLC-QTOF-MS provides high-resolution mass accuracy (<5 ppm) to distinguish isobaric contaminants. Validate purity using elemental analysis (C, H, N) with <0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can density functional theory (DFT) predict vibrational modes and chemical reactivity of this compound?
- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) optimize the molecular geometry and calculate vibrational frequencies. Compare computed IR/Raman spectra with experimental data to assign modes (e.g., C-F bending vs. aromatic ring vibrations). Fukui indices derived from Mulliken charges identify electrophilic/nucleophilic sites, explaining regioselectivity in reactions like nucleophilic substitution .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Isomer Identification : If unexpected F NMR peaks arise, synthesize model compounds (e.g., mono-fluorinated analogs) to benchmark chemical shifts.
- Reaction Byproducts : Use GC-MS to detect volatile intermediates. For non-volatile byproducts, employ preparative TLC or HPLC-MS for isolation and structural elucidation .
- Computational Validation : Compare experimental IR frequencies with DFT predictions to confirm assignments or identify misassignments .
Q. How does the position of fluorine substituents influence the compound’s acidity and stability under varying pH conditions?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (lower pKa). Use potentiometric titration in aqueous/organic solvents (e.g., 50% ethanol) to measure pKa. Stability studies (pH 1–13, 25–60°C) monitored by HPLC reveal degradation pathways (e.g., hydrolysis of methoxymethoxy groups under acidic conditions) .
Q. What mechanisms explain regioselectivity in substitution reactions involving this compound?
- Methodological Answer : The methoxymethoxy group directs electrophiles to the ortho/para positions via resonance and inductive effects. Fluorine’s meta-directing nature competes, but steric hindrance at position 2 favors substitution at positions 3 and 6. Kinetic studies (e.g., time-resolved NMR) and Hammett plots correlate substituent effects with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
